molecular formula C26H23NO10 B015398 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside CAS No. 135216-30-7

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside

Cat. No. B015398
M. Wt: 509.5 g/mol
InChI Key: CTPGKZRJMUOBTP-AALNHBIMSA-N
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Description

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is a chemical compound used in various organic syntheses, particularly in carbohydrate chemistry. Its structure and reactivity have been studied to understand its potential applications in synthesizing complex molecules.

Synthesis Analysis

The synthesis involves multiple steps, including protection and deprotection of functional groups, glycosylation, and selective benzoylation. For instance, the synthesis can start from 4-nitrophenyl β-D-galactopyranoside, which undergoes acetal migration and benzoylation to yield different derivatives, including the target compound under certain conditions (Abbas, Barlow, & Matta, 1981).

Molecular Structure Analysis

The molecular structure of 4-nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is defined by its galactopyranoside skeleton with nitrophenyl and benzoyl substituents. The structure has been elucidated through NMR spectroscopy and methylation followed by hydrolysis (Abbas, Barlow, & Matta, 1982).

Chemical Reactions and Properties

This compound is involved in glycosylation reactions, which are central to synthesizing oligosaccharides. The nitro and benzoyl groups influence its reactivity and interaction with various reagents and catalysts, such as mercuric cyanide, which is used in glycosidation reactions (Abbas, Barlow, & Matta, 1982).

Physical Properties Analysis

The physical properties of this compound, such as melting point and solubility, can be influenced by the nature of the substituents and the galactopyranoside framework. However, specific studies on these physical properties are not directly found but can be inferred from related compounds.

Chemical Properties Analysis

Chemically, 4-nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside is characterized by its reactivity towards glycosylation agents and its role as a precursor in synthesizing more complex sugar derivatives. Its chemical properties are significantly determined by the nitrophenyl and benzoyl groups, which participate in various chemical reactions, influencing the overall yield and selectivity of the glycosylation processes (Abbas, Barlow, & Matta, 1981).

Scientific Research Applications

Advanced Oxidation Processes

Nitrophenyl derivatives are often studied for their roles in advanced oxidation processes (AOPs), which are crucial for environmental remediation efforts. AOPs are used to degrade recalcitrant compounds in water, and nitrophenyl derivatives can act as intermediates or catalysts in these processes. They may be involved in the degradation pathways of pharmaceuticals and persistent organic pollutants, leading to the formation of less harmful by-products (Qutob et al., 2022).

Synthesis of Photoactive Compounds

Nitrophenyl compounds, including derivatives like 4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside, are often utilized in the synthesis of photoactive compounds. These compounds are of interest in developing materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to their ability to undergo photo-induced reactions. The structural features of nitrophenyl derivatives make them suitable for applications in photophysics and photochemistry, where they can act as photosensitive protecting groups or photoinitiators (Amit et al., 1974).

Biological Studies and Drug Development

In the pharmaceutical research domain, nitrophenyl derivatives are explored for their biological activities, including their roles as intermediates in the synthesis of biologically active molecules. These compounds can be key in developing new therapeutic agents, where they might serve as building blocks for drugs with anti-inflammatory, analgesic, or anticancer properties. The specific chemical reactivity of nitrophenyl groups, especially in conjugation with other functional groups, allows for the design of molecules with targeted biological activities (Liu & Mabury, 2020).

Chemical Sensors

The unique reactivity and spectral properties of nitrophenyl derivatives make them suitable candidates for developing chemical sensors. These compounds can be engineered to respond to the presence of specific analytes through changes in their optical properties, making them useful in environmental monitoring, diagnostics, and research laboratories. The design of fluorescent or colorimetric sensors often utilizes nitrophenyl groups due to their ability to participate in specific chemical reactions or their influence on the photophysical properties of the sensor molecules (Roy, 2021).

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-5-benzoyloxy-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO10/c28-21-20(15-34-24(30)16-7-3-1-4-8-16)36-26(35-19-13-11-18(12-14-19)27(32)33)23(22(21)29)37-25(31)17-9-5-2-6-10-17/h1-14,20-23,26,28-29H,15H2/t20-,21+,22+,23-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPGKZRJMUOBTP-AALNHBIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564591
Record name 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 2,6-di-O-benzoyl-a-D-galactopyranoside

CAS RN

135216-30-7
Record name 4-Nitrophenyl 2,6-di-O-benzoyl-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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